molecular formula C8H7F3N2O2 B12449253 2-Ethyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid CAS No. 500130-77-8

2-Ethyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Cat. No.: B12449253
CAS No.: 500130-77-8
M. Wt: 220.15 g/mol
InChI Key: GKHUETPYKOIENM-UHFFFAOYSA-N
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Description

2-Ethyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C8H7F3N2O2. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines. The presence of the trifluoromethyl group in its structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with trifluoroacetic anhydride to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as sodium ethoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques like recrystallization and chromatography ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-Ethyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse through cell membranes. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
  • 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
  • 2-(Trifluoromethyl)pyridine-4-carboxylic acid

Uniqueness

2-Ethyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is unique due to the presence of the ethyl group at the 2-position, which can influence its reactivity and interaction with biological targets. The trifluoromethyl group also imparts significant electron-withdrawing properties, affecting the compound’s overall chemical behavior and stability.

Properties

CAS No.

500130-77-8

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

2-ethyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H7F3N2O2/c1-2-5-12-3-4(7(14)15)6(13-5)8(9,10)11/h3H,2H2,1H3,(H,14,15)

InChI Key

GKHUETPYKOIENM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=N1)C(F)(F)F)C(=O)O

Origin of Product

United States

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